

An In-depth Technical Guide to the Chemical Structure and Activity of GW7845

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GW7845

Cat. No.: B1672479

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Core Chemical Structure and Identifiers

GW7845 is a synthetic, non-thiazolidinedione, L-tyrosine derivative that has been identified as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ).^{[1][2]} Its chemical structure is characterized by a central tyrosine scaffold, which distinguishes it from the thiazolidinedione (TZD) class of PPAR γ agonists.

The systematic IUPAC name for **GW7845** is (2S)-2-[(2-methoxycarbonylphenyl)amino]-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid.^{[1][2]} Key chemical identifiers and properties are summarized in the table below for quick reference.

Identifier	Value
CAS Number	196809-22-0 ^{[1][2]}
Molecular Formula	C ₂₉ H ₂₈ N ₂ O ₆ ^{[1][2]}
Molecular Weight	500.55 g/mol ^{[1][2]}
SMILES	<chem>Cc1c(CCOc2ccc(cc2)C--INVALID-LINK--Nc3ccccc3C(=O)OC)nc(-c4ccccc4)o1</chem>
InChI Key	KEGOAFNIGUBYZH-SANMLTNESA-N ^{[1][2]}

Quantitative Biological Activity

GW7845 demonstrates high affinity and potent activation of PPAR γ , leading to its effects on gene expression and subsequent physiological responses. The compound's activity has been quantified in various in vitro assays, highlighting its potential as a selective modulator of PPAR γ .

Assay Type	Target	Cell Line	Value	Reference
Functional Activity (EC50)	Human PPAR γ	CV-1	0.71 nM[1]	[1]
Inhibitor Constant (K _i)	Human PPAR γ	-	3.7 nM[3][4]	[3][4]
Calcium Channel Inhibition (IC50)	Voltage-Dependent Calcium Channels	-	3 μ M[1]	[1]

Experimental Protocols

Synthesis of [11C]-Labeled GW7845

A method for the synthesis of a positron-emitting isotopologue of **GW7845**, [11C]**GW7845**, has been described for use in positron emission tomography (PET) imaging studies to investigate its in vivo distribution and target engagement.[3] This multi-step synthesis provides a framework for the chemical manipulation of the **GW7845** scaffold.

Starting Material: (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester (referred to as compound 1).[3]

Step 1: Protection of the Carboxylic Acid The carboxylic acid moiety of the starting material is protected by treatment with N,N-dimethylformamide di-tert-butyl acetal to yield the tert-butyl ester derivative (compound 2).[3]

Step 2: Hydrolysis of the Methyl Ester The carbomethoxy group of compound 2 is hydrolyzed to produce the corresponding benzoic acid (compound 3), which serves as the immediate

precursor for radiolabeling.[3]

Step 3: Radiolabeling with [11C]-Methyl Iodide The benzoic acid precursor (compound 3) is treated with [11C]-methyl iodide. The [11C]methyl group is incorporated to form the methyl ester, yielding [11C]**GW7845**.[3]

Step 4: Purification The final radiolabeled product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.[3]

In Vivo Evaluation of Anticarcinogenic Activity

The efficacy of **GW7845** in inhibiting mammary carcinogenesis was evaluated in a rat model. This protocol outlines the experimental design for assessing the in vivo activity of the compound.[5]

Animal Model: Female Sprague-Dawley rats.[5]

Carcinogen Induction: A single intraperitoneal (i.p.) injection of N-nitrosomethylurea (NMU) at a dose of 50 mg/kg body weight is administered to induce mammary tumors.[5]

Treatment Regimen: One week following carcinogen administration, rats are placed on a diet containing **GW7845** at concentrations of either 30 mg/kg or 60 mg/kg of the diet. The treatment is continued for a duration of two months.[5]

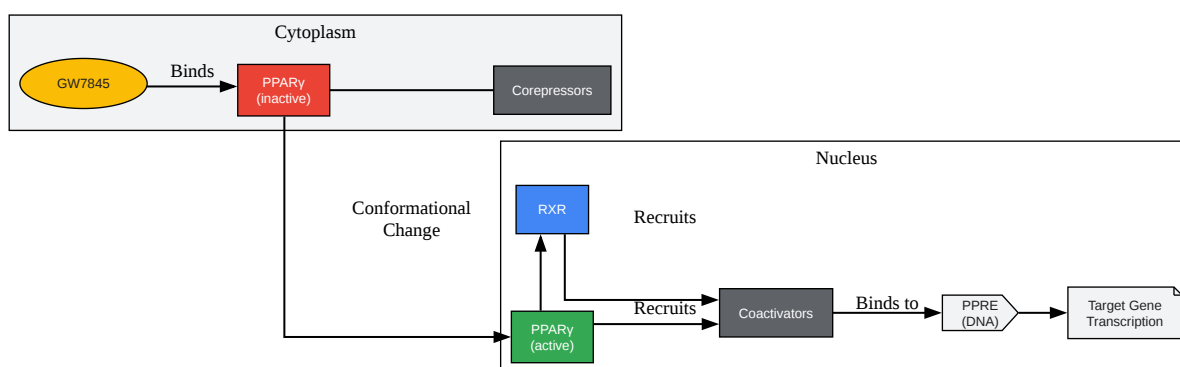
Endpoint Analysis: At the conclusion of the study, tumor incidence, number, and weight are measured and compared between the control and **GW7845**-treated groups to determine the compound's inhibitory effect on tumor development.[5]

Signaling Pathways and Mechanism of Action

As a PPAR γ agonist, **GW7845** exerts its biological effects primarily through the modulation of gene expression. The activation of PPAR γ by **GW7845** initiates a cascade of molecular events that influence various cellular processes, including adipogenesis, lipid metabolism, and inflammation.

Classical PPAR γ Signaling Pathway (Transactivation)

Upon binding to **GW7845**, PPAR γ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR γ -RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.

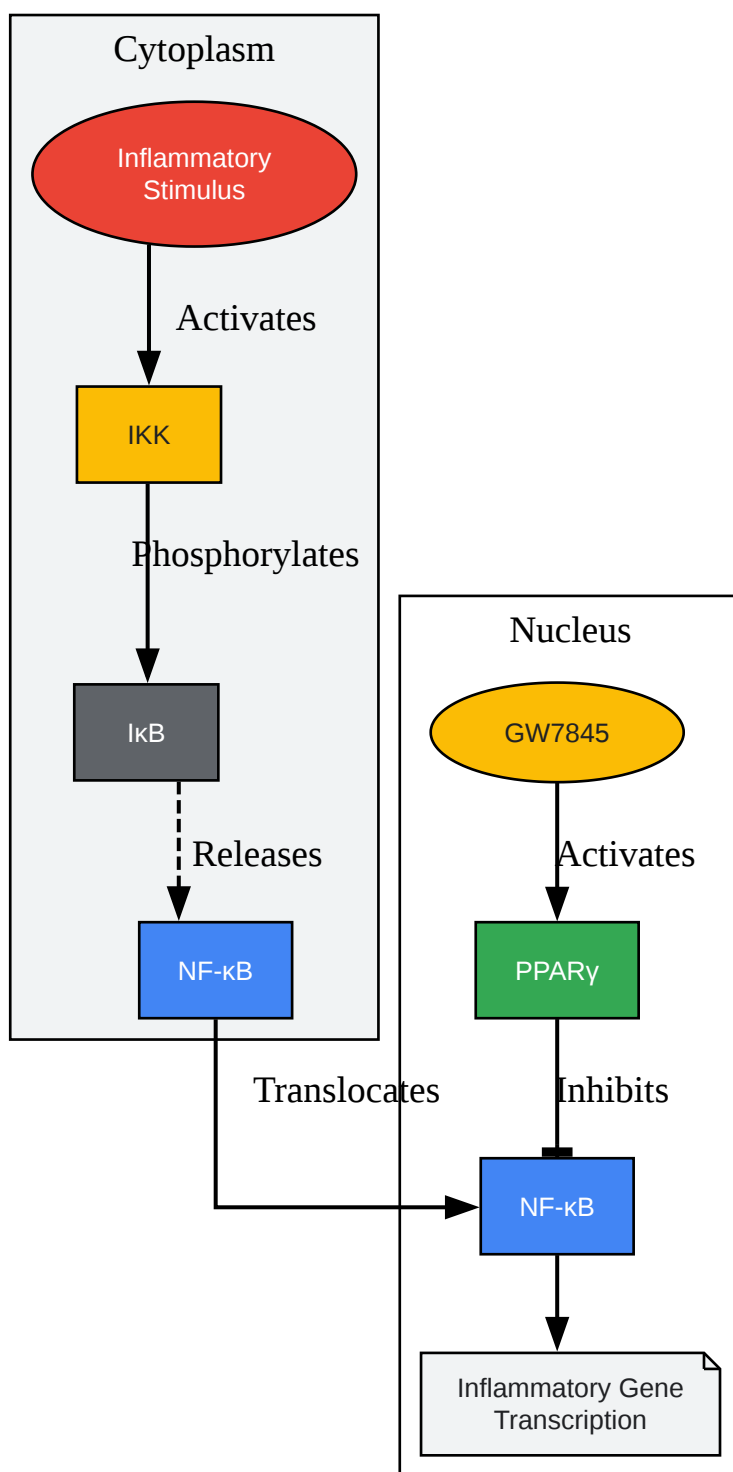


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Classical PPAR γ Transactivation Pathway

Anti-Inflammatory Signaling (Transrepression)

GW7845 can also exert anti-inflammatory effects through a mechanism known as transrepression. In this pathway, ligand-activated PPAR γ does not directly bind to DNA but instead interferes with the activity of other pro-inflammatory transcription factors, such as NF- κ B and AP-1. This interference prevents the transcription of inflammatory genes.

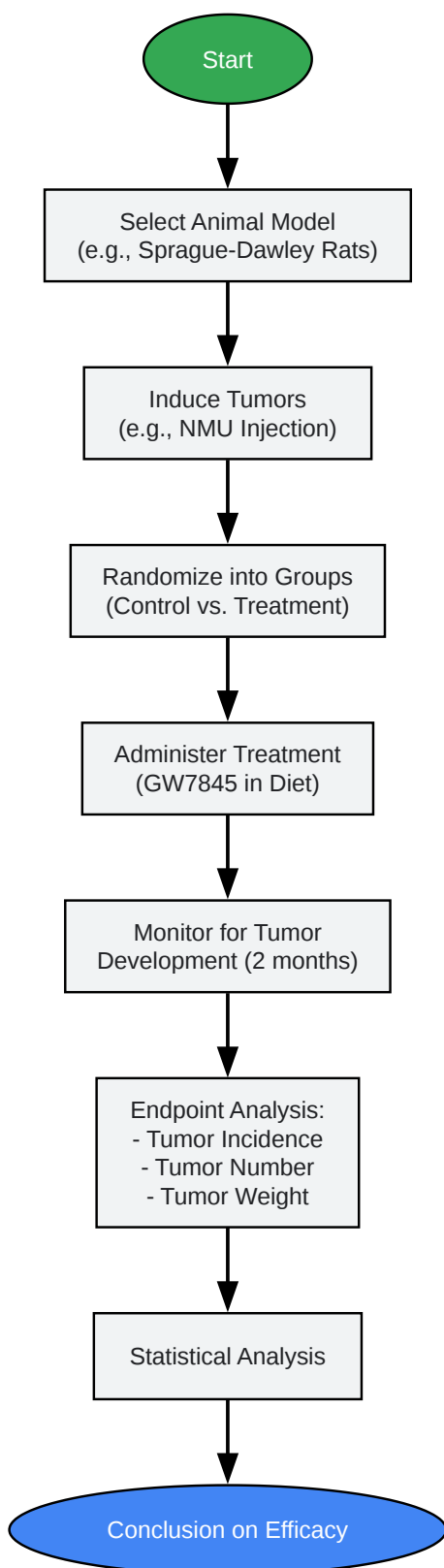


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PPAR γ -Mediated Transrepression of NF- κ B

Experimental Workflow: In Vivo Anticarcinogenesis Study

The following diagram illustrates the logical flow of an in vivo experiment designed to evaluate the efficacy of **GW7845** as a cancer chemopreventive agent.



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Workflow for In Vivo Anticarcinogenesis Study

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Activity of GW7845]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672479#chemical-structure-of-gw7845]

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